molecular formula C13H18NaO2 B1238191 Ibuprofen sodium CAS No. 31121-93-4

Ibuprofen sodium

Número de catálogo: B1238191
Número CAS: 31121-93-4
Peso molecular: 229.27 g/mol
Clave InChI: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ibuprofen sodium differs significantly from that of conventional ibuprofen formulations. Studies have shown that this compound is absorbed faster than traditional ibuprofen tablets. For instance, a study comparing different formulations found that this compound dihydrate provided faster pain relief in patients with postoperative dental pain compared to standard ibuprofen acid formulations. The median time to substantial pain relief was 14 minutes earlier in the this compound group, demonstrating its superior onset of action (p < 0.001) .

Comparative Bioavailability Study

A randomized, open-label study evaluated the bioequivalence of 400 mg ibuprofen from this compound powder for oral solution compared to ibuprofen lysine caplets. This study involved 28 healthy volunteers and aimed to assess the pharmacokinetic profiles of both formulations under fasting conditions. The results indicated that this compound had comparable bioavailability but offered advantages in terms of faster absorption and onset of analgesia .

Clinical Efficacy

This compound has been shown to provide effective pain relief in various clinical settings. A multicenter trial demonstrated that patients receiving this compound experienced significant pain reduction within five minutes, while those on standard ibuprofen required longer to achieve similar relief . The overall analgesic efficacy, measured through summed pain intensity differences and total pain relief scores, was comparable between both formulations, indicating that this compound maintains the therapeutic benefits of conventional ibuprofen while improving the speed of action .

Case Studies

Case Study: Syndrome of Inappropriate Diuresis

A notable case reported a 30-year-old woman who developed severe hyponatremia and acute renal failure after ingesting high doses (8 g) of ibuprofen. This case highlighted the potential for drug-induced syndrome of inappropriate diuresis associated with NSAIDs like ibuprofen. The patient exhibited symptoms consistent with this rare side effect, emphasizing the need for careful monitoring and assessment of medication histories in patients presenting with hyponatremia .

Summary Table: Key Findings on this compound Applications

Study/Case Findings Significance
Bioequivalence StudyFaster absorption compared to ibuprofen lysine capletsSupports use in acute pain management
Pain Relief TrialPain relief onset within 5 minutes with this compoundEnhances patient comfort post-surgery
Case StudySevere hyponatremia linked to high-dose ibuprofen useHighlights risks associated with NSAID overdose

Actividad Biológica

Ibuprofen sodium, a salt form of ibuprofen, is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into its biological activity, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound is often used in clinical settings due to its improved solubility and faster absorption compared to standard ibuprofen formulations. It is primarily indicated for the relief of pain, inflammation, and fever.

Pharmacological Mechanism

Ibuprofen exerts its biological effects primarily through the inhibition of cyclooxygenases (COX-1 and COX-2), which are enzymes responsible for the synthesis of prostaglandins—mediators of inflammation and pain. Additionally, this compound has been shown to interact with various transporters, influencing drug absorption and efficacy:

  • Transporter Interactions : Ibuprofen is a substrate for several transporters such as SLC22A6 and SLC22A8. In vitro studies indicate that it can inhibit transporters like SLC22A6 (hOAT1) and SLC22A8 (hOAT3), which may affect drug-drug interactions in vivo .

Pharmacokinetics

This compound demonstrates a superior pharmacokinetic profile compared to conventional ibuprofen:

  • Absorption Rate : Clinical studies have shown that this compound is absorbed faster than standard ibuprofen formulations. For instance, one study reported that the time to maximum plasma concentration (T_max) for this compound was significantly shorter (82 minutes faster) compared to ibuprofen tablets .

Table 1: Pharmacokinetic Comparison

FormulationT_max (minutes)C_max (µg/mL)AUC (µg·h/mL)
This compound30125.2Equivalent
Standard Ibuprofen112100.0Equivalent

Clinical Efficacy

Research indicates that this compound provides faster onset of analgesia compared to traditional formulations. A multicenter trial involving postoperative dental pain patients demonstrated that:

  • Pain Relief : Patients receiving this compound experienced significant pain relief within 5 minutes, while those on standard ibuprofen took approximately 15 minutes .

Case Study: Syndrome of Inappropriate Diuresis

A notable case involved a young woman who developed a syndrome of inappropriate diuresis (SIAD) after ingesting a high dose of ibuprofen (8 g). The case highlights the potential for adverse effects associated with excessive use of NSAIDs like this compound, emphasizing the need for careful monitoring in clinical practice .

Safety Profile

Both this compound and traditional formulations are generally well tolerated. Adverse effects are typically mild but can include gastrointestinal disturbances or renal impairment, particularly in susceptible populations.

Table 2: Adverse Effects Reported

Adverse EffectIncidence (%)
Gastrointestinal Issues10
Renal Impairment5
Allergic Reactions<1

Propiedades

Número CAS

31121-93-4

Fórmula molecular

C13H18NaO2

Peso molecular

229.27 g/mol

Nombre IUPAC

sodium;2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);

Clave InChI

VYBJYTLOZWAVMJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]

SMILES canónico

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na]

Key on ui other cas no.

31121-93-4

Pictogramas

Corrosive; Irritant; Health Hazard

Números CAS relacionados

15687-27-1 (Parent)

Origen del producto

United States

Synthesis routes and methods I

Procedure details

55.41 g. portion of the crude enol-acetate solution from part A, representing 49.3 mmoles of 2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile (V) was placed in a 250 ml. one-necked flask and stirred magnetically while 10 ml. of water and 16.0 g. (200 meq.) of 50 percent sodium hydroxide solution were added. The mixture was stirred at 70° C. for 7 hours and cooled to 25° C. to effect hydrolysis of the enol-acetate and to form the sodium salt (VI). The ph of the mixture was adjusted to 11 with 12 percent sulfuric acid (3.5 ml.). Sodium hypochlorite solution (15 percent W/V, 30 meq.; 24.8 ml.) was added over 30 minutes with ice water cooling of the flask. Methylene chloride (10 ml.) and 0.8g. of a filter aid (Celite) were added and the mixture was slowly cooled to 0° C. After 3 hours the solids were filtered (3 minutes on a coarse frit) and washed with cold brine (8 ml. of saturated sodium chloride solution plus 3 ml. of ice) and with 10 ml. of cold methylene chloride. The cake was dried to give 9.68 g. A 1 gram sample was removed for cyanide assay; it showed 40 parts per million sodium cyanide. The remaining salt, 8.68 g. was slurried with water. The slurry gave a negative picric paper test, and then 56 ml. of Skellysolve B (SSB) and 8 ml. of 12 N sulfuric acid were added, with warming to 40° C. The mixture was filtered and phases were separated. The upper phase was washed with 20 ml. of warm water. The combined aqueous phase were back washed in sequence with a 20 ml. portion of SSB. The two SSB phases were then stirred with a mixture of sodium sulfate and decolorizing charcoal (0.5 g.), filtered through a filter aid and concentrated to about 15 ml. volume. The resulting acid solution was seeded with crystals of 2-(4'-isobutylphenyl)propionic acid and held at 0° C. for 2 hours. The resulting precipitate of 2-(4'-isobutylphenyl)propionic acid (1) was filtered, washed with two 3 ml. portions of cold SSB and dried overnight at 50° C. The yield of 2-(4'-isobutylphenyl)propionic acid, based upon the glycidonitrile starting material, with correction for removed analysis samples of the sodium salt was 8.00 g. (78.8 percent). A thin layer chromatogram analysis showed no impurity. The mother liquor still contained 0.120 g. of the acid (I).
[Compound]
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile
Quantity
49.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
sodium

Synthesis routes and methods II

Procedure details

A portion of the enol-acetate solution (V) from A above, (55.41 g. representing 49.3 mmole of enol-acetate) was placed in a 250 ml. 1 necked flask and stirred magnetically while 10 ml. of saturated sodium chloride solution and 16.0 g. of 50 percent sodium hydroxide (200 meq.) were added. The mixture was stirred and allowed to cool to 25° C. and the ammonium persulfate [(NH4)2S2O8 ] (12.5 g.; 55 meq.) in 16 ml. of water were added over 10 minutes. After stirring overnight, 10 ml. of diglyme was added and the pH was adjusted from 9 to 13. The mixture was slowly cooled to 0° C. with seeding with crystals of 2-(4'-isobutylphenyl)propionic acid, sodium salt and held at 0° C. for 3 hours to form solid sodium 2-(4'-isobutylphenyl)propionate (VI) as a crystalline precipitate.
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enol-acetate
Quantity
49.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
12.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
sodium 2-(4'-isobutylphenyl)propionate

Synthesis routes and methods III

Procedure details

A solution of (S)-enriched ibuprofen having an enantiomeric purity of 95.5% (211 kg) in toluene (797 kg) was heated to 60° C. with water (300 l) and aqueous sodium hydroxide solution (52 l--specific gravity 1.5) and allowed to settle for four hours. The aqueous layer was separated and the toluene layer washed with water. The aqueous washings and the aqueous layer were combined and residual toluene removed by distillation. Acetone (1684 kg) was added and the mixture cooled to 20° C. The sodium salt of (S)-enriched ibuprofen dihydrate (having an enantiomeric purity of 99.9%) separated, was collected by filtration and dried in vacuo. (Yield 143.5 kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 L
Type
reactant
Reaction Step One
Quantity
52 L
Type
reactant
Reaction Step One
Quantity
797 kg
Type
solvent
Reaction Step One
Name
Ibuprofen Sodium Salt

Synthesis routes and methods IV

Procedure details

The chloroester solution prepared in (c) was heated to reflux at 95°-100° C. and 13 kg of 50% sodium hydroxide in water was added over twenty minutes. The mixture was refluxed for forty minutes at 95±5° C. GLC analysis of an aliquot indicated complete reaction. 6.4 liters of water were slowly added to the mixture, keeping the temperature about 75° C. After water addition was complete, the mixture was cooled to 70° C. and was seeded with 30 g of good quality sodium ibuprofen. The resulting slurry was cooled to 0° C. over two hours. The slurry was stirred at 0° C. for thirty minutes and filtered. The sodium ibuprofen cake was washed wih 60 kg of heptane and dried.
[Compound]
Name
chloroester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Sodium Ibuprofen Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibuprofen sodium
Reactant of Route 2
Ibuprofen sodium
Reactant of Route 3
Ibuprofen sodium
Reactant of Route 4
Reactant of Route 4
Ibuprofen sodium
Reactant of Route 5
Reactant of Route 5
Ibuprofen sodium
Reactant of Route 6
Reactant of Route 6
Ibuprofen sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.